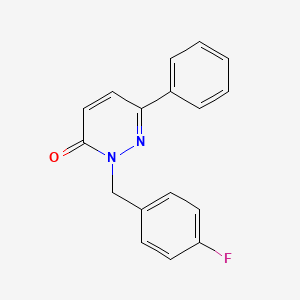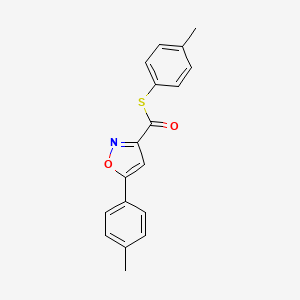
2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzylamine with 6-phenylpyridazin-3(2H)-one under specific conditions. One common method includes:
Starting Materials: 4-fluorobenzylamine and 6-phenylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Procedure: The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
2-(4-フルオロベンジル)-6-フェニルピリダジン-3(2H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フルオロベンジル基はこれらの標的への結合親和性を高め、生物学的経路の調節につながります。たとえば、炎症プロセスに関与する特定の酵素を阻害し、抗炎症作用を発揮する可能性があります。
類似の化合物:
- 2-(4-クロロベンジル)-6-フェニルピリダジン-3(2H)-オン
- 2-(4-メチルベンジル)-6-フェニルピリダジン-3(2H)-オン
- 2-(4-メトキシベンジル)-6-フェニルピリダジン-3(2H)-オン
比較:
- 独自性: 2-(4-フルオロベンジル)-6-フェニルピリダジン-3(2H)-オンに存在するフッ素原子は、独自の電子特性を付与し、その類似体と比較して反応性と結合親和性を高めます。
類似化合物との比較
- 2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(4-Methoxybenzyl)-6-phenylpyridazin-3(2H)-one
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
- Reactivity: Fluorine’s electronegativity makes this compound more reactive in nucleophilic substitution reactions compared to its chloro, methyl, or methoxy counterparts.
- Applications: The fluorinated compound may exhibit enhanced biological activity, making it a more promising candidate for medicinal applications.
特性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13FN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |
InChIキー |
PGASCJFMIWNJHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
溶解性 |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11368083.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11368086.png)

![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11368091.png)
![2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11368099.png)
![1-(4-Methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11368103.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11368114.png)

![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11368147.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11368155.png)
![1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11368159.png)
![3-(3-Methylphenyl)-2-{[2-oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11368172.png)

![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11368194.png)
